2-Fluoro-3-(trifluoromethoxy)phenol

Vue d'ensemble

Description

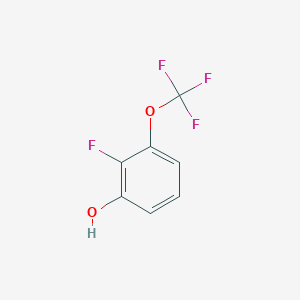

“2-Fluoro-3-(trifluoromethoxy)phenol” is a chemical compound with the CAS Number: 1334164-87-2. Its molecular weight is 196.1 and its IUPAC name is 2-fluoro-3-(trifluoromethoxy)phenol .

Molecular Structure Analysis

The molecular structure of “2-Fluoro-3-(trifluoromethoxy)phenol” is represented by the formula C7H4F4O2 . The InChI code for this compound is 1S/C7H4F4O2/c8-6-4(12)2-1-3-5(6)13-7(9,10)11/h1-3,12H .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Fluoro-3-(trifluoromethoxy)phenol” include a molecular weight of 196.1 . It is recommended to be stored at refrigerated temperatures .Applications De Recherche Scientifique

Pharmaceutical Research

The trifluoromethoxy (CF3O) group in compounds like 2-Fluoro-3-(trifluoromethoxy)phenol is increasingly important in pharmaceutical chemistry due to its ability to enhance the bioavailability and stability of drugs . The presence of this group can influence the metabolic stability and pharmacokinetic properties, making it a valuable moiety in the design of new medicinal compounds.

Agrochemical Development

In agrochemistry, the trifluoromethoxy group is utilized for its high electronegativity and lipophilicity, which can improve the efficacy of pesticides . This group is found in several pesticides and is associated with increased stability and longevity of the active ingredients in the field.

Material Science

The unique electronic properties of the trifluoromethoxy group contribute to the development of advanced materials. For instance, it can be used to modify the surface properties of polymers, enhancing their resistance to degradation and their interaction with other substances .

Organic Synthesis

2-Fluoro-3-(trifluoromethoxy)phenol serves as a reagent in organic synthesis, particularly in trifluoromethoxylation reactions. This process is crucial for introducing the trifluoromethoxy group into various organic molecules, which can lead to the discovery of novel compounds with potential applications across different fields .

Analytical Chemistry

In analytical chemistry, the compound can be used as a standard or reference material in various spectroscopic and chromatographic techniques. Its distinct chemical signature allows for precise calibration and quantification of similar compounds in complex mixtures .

Environmental Science

The environmental fate of fluorinated compounds, including those containing the trifluoromethoxy group, is of significant interest. Research into the biodegradation and environmental impact of these compounds is essential for assessing their safety and ecological footprint .

Safety and Hazards

This chemical is considered hazardous. It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mécanisme D'action

Target of Action

It is known that this compound is used in the suzuki–miyaura cross-coupling reaction , which suggests that its targets could be the transition metal catalysts used in this reaction.

Mode of Action

In the context of the Suzuki–Miyaura cross-coupling reaction, 2-Fluoro-3-(trifluoromethoxy)phenol may interact with its targets (transition metal catalysts) through a process called transmetalation . This process involves the transfer of an organic group (in this case, the phenol group) from boron to palladium .

Biochemical Pathways

Given its use in the suzuki–miyaura cross-coupling reaction, it can be inferred that this compound plays a role in the formation of carbon-carbon bonds , which are fundamental to many biochemical pathways.

Pharmacokinetics

Given its molecular weight of 1961 , it can be inferred that this compound may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Its role in the suzuki–miyaura cross-coupling reaction suggests that it contributes to the formation of carbon-carbon bonds , which are fundamental to the structure of many organic compounds.

Action Environment

The action of 2-Fluoro-3-(trifluoromethoxy)phenol can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound is used, is known for its mild and functional group tolerant reaction conditions . This suggests that the action of 2-Fluoro-3-(trifluoromethoxy)phenol may be stable under a variety of environmental conditions.

Propriétés

IUPAC Name |

2-fluoro-3-(trifluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O2/c8-6-4(12)2-1-3-5(6)13-7(9,10)11/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWGGTMNTDIDSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-(trifluoromethoxy)phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

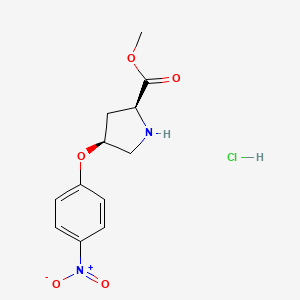

![Methyl (2S,4S)-4-[2-nitro-4-(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456195.png)

![3-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1456197.png)

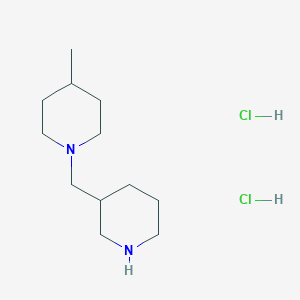

![3-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1456199.png)

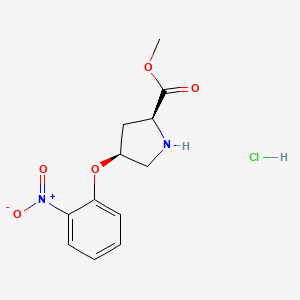

![Methyl (2S,4S)-4-[4-(methoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456204.png)

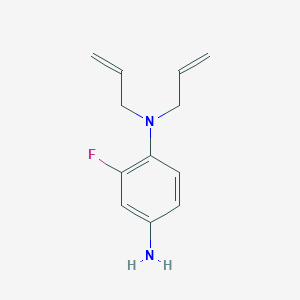

![{3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol](/img/structure/B1456209.png)

![Methyl (2S,4S)-4-[4-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456210.png)